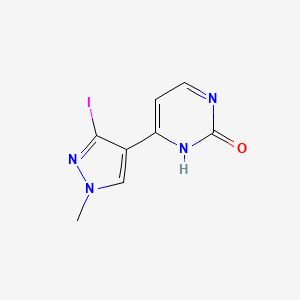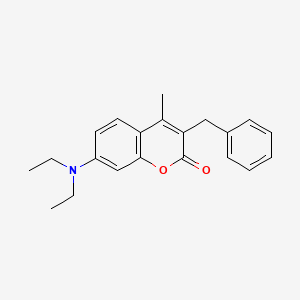
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino groups at positions 2 and 4, a dibenzyl group at position 1, and a carboxamide group at position 3. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution with a dibenzylamine to introduce the dibenzyl group.
Iodination: The intermediate is further iodinated to facilitate subsequent coupling reactions.
Suzuki Reaction: A Suzuki coupling reaction is performed to introduce the carboxamide group at position 3.
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dibenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives and their interactions with biomolecules.
Mécanisme D'action
The mechanism by which 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and carboxamide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide include:
2,4-Diaminopyrimidine derivatives: These compounds share the diaminopyrimidine core and have been studied for their biological activities.
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives: These compounds have similar structural features and undergo similar chemical reactions.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds are used in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
81975-60-2 |
|---|---|
Formule moléculaire |
C20H20N4O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-16-11-17(25)24(13-15-9-5-2-6-10-15)19(22)18(16)20(26)23-12-14-7-3-1-4-8-14/h1-11H,12-13,21-22H2,(H,23,26) |
Clé InChI |
ARUROLIWAHYIST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=O)C=C2N)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)


![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)

![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)



